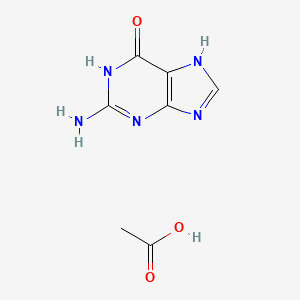
2-Amino-1H-purin-6(9H)-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 2-amino-1H-purin-6(9H)-ona es un compuesto químico con la fórmula molecular C5H5N5O·C2H4O2. Es un derivado de la purina, un compuesto orgánico aromático heterocíclico que juega un papel crucial en la bioquímica, particularmente en la estructura del ADN y el ARN.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de 2-amino-1H-purin-6(9H)-ona generalmente implica la reacción de 2-amino-1H-purin-6(9H)-ona con ácido acético. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación de la sal de acetato. El esquema general de la reacción es el siguiente:
2-Amino-1H-purin-6(9H)-one+Acetic Acid→2-Amino-1H-purin-6(9H)-one acetate
Métodos de producción industrial
En un entorno industrial, la producción de acetato de 2-amino-1H-purin-6(9H)-ona puede implicar la síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan y monitorean cuidadosamente para optimizar el rendimiento y la pureza. El producto se purifica luego mediante técnicas como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 2-amino-1H-purin-6(9H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de purina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir nuevos sustituyentes en el anillo de purina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos o agentes alquilantes en condiciones específicas para lograr la sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de purina sustituidos.
Aplicaciones Científicas De Investigación
El acetato de 2-amino-1H-purin-6(9H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su papel en la química de los ácidos nucleicos y su potencial como sonda bioquímica.
Medicina: Se está investigando su potencial aplicación terapéutica, incluidas las propiedades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del acetato de 2-amino-1H-purin-6(9H)-ona implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede interactuar con enzimas y ácidos nucleicos, influyendo en las vías bioquímicas. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-1H-purin-6(9H)-one: El compuesto principal sin el grupo acetato.
6-Mercaptopurina: Un análogo de purina utilizado en quimioterapia.
Adenina: Una base de purina de origen natural que se encuentra en el ADN y el ARN.
Singularidad
El acetato de 2-amino-1H-purin-6(9H)-ona es único debido a su estructura química específica, que imparte propiedades y reactividad distintas en comparación con otros derivados de purina. Su grupo acetato puede influir en su solubilidad, estabilidad e interacción con moléculas biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H9N5O3 |
|---|---|
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
acetic acid;2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O.C2H4O2/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-2(3)4/h1H,(H4,6,7,8,9,10,11);1H3,(H,3,4) |
Clave InChI |
KBYANRCVOIZOTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=NC2=C(N1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)




![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)



![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)

![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
